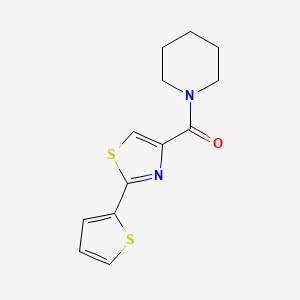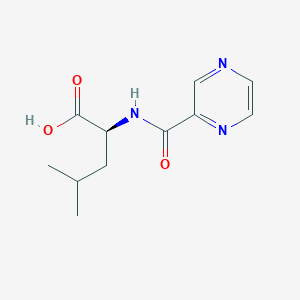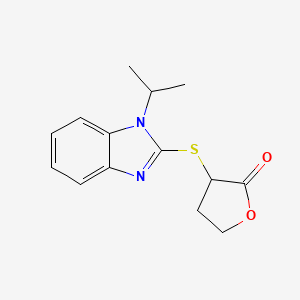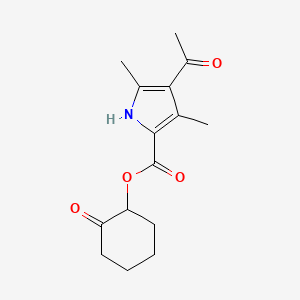
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone, also known as PTM, is a novel chemical compound that has shown promising results in scientific research.
Mecanismo De Acción
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone exerts its biological effects through the inhibition of various signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways. It also modulates the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and can be easily modified to improve its biological activity. However, Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone also has some limitations, including its poor solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for research on Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone. One area of interest is the development of Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone-based drugs for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Another area of research is the identification of new targets and signaling pathways that can be modulated by Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone. Additionally, the development of new synthetic methods for Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone and its analogs could lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone can be synthesized using a simple and efficient method that involves the condensation of 2-thiophen-2-yl-1,3-thiazol-4-ylamine with piperidin-4-one in the presence of acetic acid. The resulting product is Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone has also been found to inhibit the growth of cancer cells and induce apoptosis in a dose-dependent manner.
Propiedades
IUPAC Name |
piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-13(15-6-2-1-3-7-15)10-9-18-12(14-10)11-5-4-8-17-11/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIOQHHJYZOFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)




![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
